N-Methyl-2-phenylacetamide
Overview
Description
N-Methyl-2-phenylacetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. This compound is structurally related to other phenylacetamides, with the N-methyl group distinguishing it from its analogs. The phenylacetamide moiety is a common feature in various synthetic and naturally occurring compounds, often associated with biological activity .
Synthesis Analysis
The synthesis of N-Methyl-2-phenylacetamide and its derivatives can be achieved through various methods. One approach involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product . Another method includes the use of palladium acetate catalysis to synthesize benzoxazoles directly from N-phenylacetamides, which suggests potential pathways for the synthesis of related compounds . Additionally, the synthesis of various N-methyl-N-substituted 2-phenylacetamides has been reported, indicating the versatility of synthetic methods for this class of compounds .
Molecular Structure Analysis
The molecular structure of N-Methyl-2-phenylacetamide derivatives has been studied using spectroscopic methods such as FTIR, FT-Raman, and NMR. These studies provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group's characteristic frequencies . Conformational analysis has also been performed to understand the lack of free rotation around the C(O)N bond and the resulting conformational isomers .
Chemical Reactions Analysis
N-Methyl-2-phenylacetamide and its derivatives participate in various chemical reactions, including cyclization reactions catalyzed by palladium acetate in the presence of K2S2O8 and TfOH . The reactivity of these compounds can be influenced by the substituents on the nitrogen and the phenyl ring, which can lead to the formation of a wide range of products with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-2-phenylacetamide derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's melting point, solubility, and stability. The intermolecular hydrogen bonding patterns, as observed in crystal structures, can also impact the compound's physical properties . The biological evaluation of these compounds, such as their antimicrobial activity, is often related to their chemical structure and properties .
Scientific Research Applications
Solubility Studies
N-Methyl-2-phenylacetamide's solubility characteristics have been extensively studied. Huang et al. (2007) explored its solubility in supercritical carbon dioxide, which is crucial for its application in various industrial processes (Huang, Tang, Ho, & Chen, 2007). Additionally, Li et al. (2019) investigated its solubility behavior in sixteen pure solvents, providing valuable data for its use in pharmaceutical and chemical industries (Li, Wu, & Liang, 2019).
Biological and Pharmacological Effects
Zeng et al. (2018) studied the estrogen-like effects of 2-phenylacetamide, isolated from Lepidium apetalum seeds, demonstrating its potential in treating perimenopause syndrome (Zeng et al., 2018). Furthermore, Soyer et al. (2004) synthesized and evaluated the anticonvulsant activity of certain derivatives, showing their potential in treating seizures (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Synthesis and Characterization
Feng (2012) proposed a novel green synthesis method for N-phenylacetamide, indicating its potential for more environmentally friendly production methods (Feng, 2012). Also, Mijin et al. (2008) investigated the microwave irradiation-based benzylation of N-phenyl-2-phenylacetamide, contributing to more efficient synthesis methods (Mijin, Prascevic, & Petrović, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXPBCMGJAOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064484 | |
Record name | Benzeneacetamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-phenylacetamide | |
CAS RN |
6830-82-6 | |
Record name | N-Methyl-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6830-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-phenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYG65AU9E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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